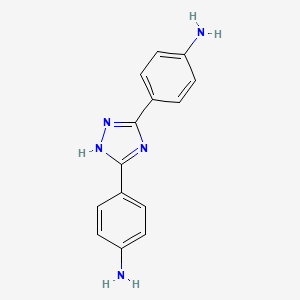
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline: is an organic compound that features a triazole ring substituted with two aniline groups at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline typically involves the reaction of 4,4’-diaminobenzophenone with hydrazine hydrate and formic acid. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as antifungal and antibacterial agents.
Industry: Utilized in the production of corrosion inhibitors and as a component in the formulation of specialty polymers
Wirkmechanismus
The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can disrupt the normal function of metalloenzymes. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(benzoic acid)
- 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(phenol)
Uniqueness
4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline is unique due to the presence of two aniline groups, which impart specific electronic and steric properties. These properties influence its reactivity and binding interactions, making it distinct from other triazole derivatives.
Eigenschaften
CAS-Nummer |
14070-13-4 |
|---|---|
Molekularformel |
C14H13N5 |
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
4-[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C14H13N5/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2,(H,17,18,19) |
InChI-Schlüssel |
YOKGFEBGKOKPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



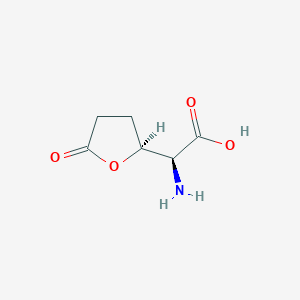

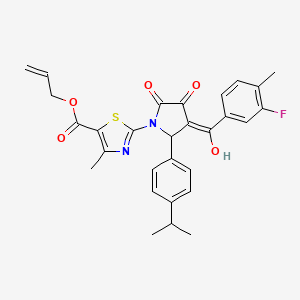
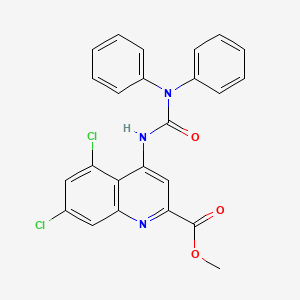
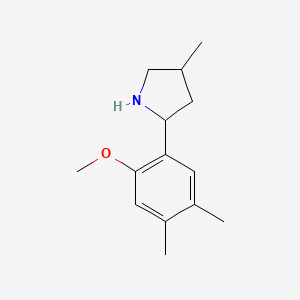
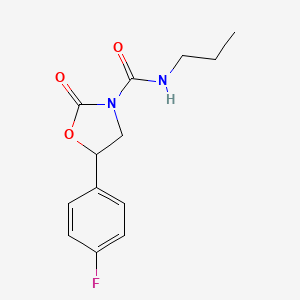
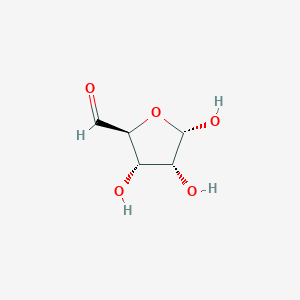
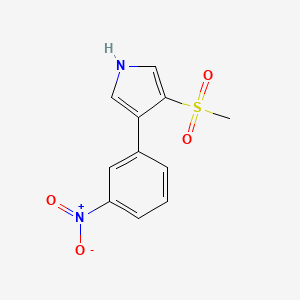
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
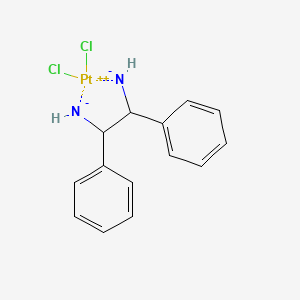
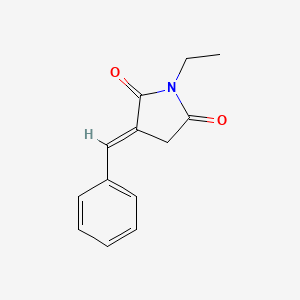
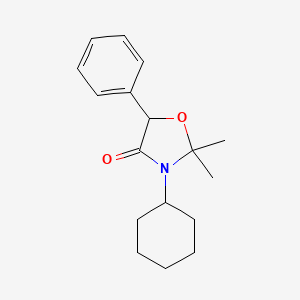
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)
